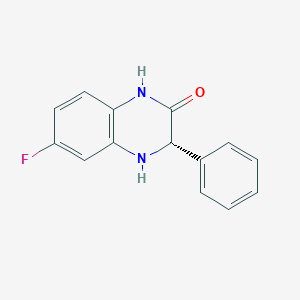
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a fluorine atom at the 6th position and a phenyl group at the 3rd position of the quinoxaline ring. The compound’s unique structure contributes to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-fluoroaniline with phenylglyoxal in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinoxaline derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The fluorine atom and phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
(3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoxaline: Lacks the phenyl group at the 3rd position.
3-Phenylquinoxaline: Lacks the fluorine atom at the 6th position.
Dihydroquinoxaline Derivatives: Various derivatives with different substituents at the 3rd and 6th positions.
Uniqueness
The presence of both the fluorine atom and the phenyl group in (3S)-6-Fluoro-3-phenyl-3,4-dihydroquinoxalin-2(1H)-one imparts unique chemical and biological properties. This combination enhances its reactivity and potential biological activities, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
479677-43-5 |
|---|---|
Molekularformel |
C14H11FN2O |
Molekulargewicht |
242.25 g/mol |
IUPAC-Name |
(3S)-6-fluoro-3-phenyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C14H11FN2O/c15-10-6-7-11-12(8-10)16-13(14(18)17-11)9-4-2-1-3-5-9/h1-8,13,16H,(H,17,18)/t13-/m0/s1 |
InChI-Schlüssel |
WCSJCILJTDOBSC-ZDUSSCGKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@H]2C(=O)NC3=C(N2)C=C(C=C3)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)NC3=C(N2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


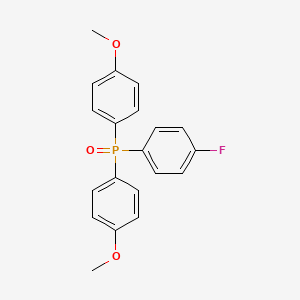
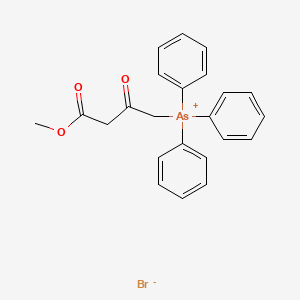
![2-Chloro-5-methyl-N-[(oxolan-2-yl)methyl]pyrimidin-4-amine](/img/structure/B14237666.png)
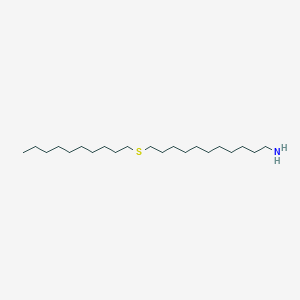
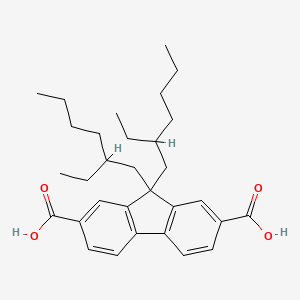
![2-Propen-1-one, 3-[4-(phenylmethoxy)phenyl]-1-(2-pyridinyl)-](/img/structure/B14237687.png)

![2H-2,5-Propanofuro[2,3-d][1,3]dioxole](/img/structure/B14237701.png)
![{[2-(4-Bromophenyl)propan-2-yl]oxy}(triethyl)silane](/img/structure/B14237705.png)
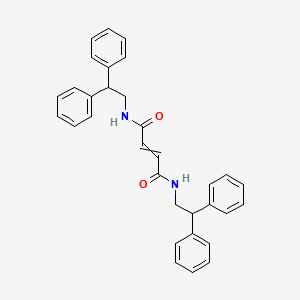
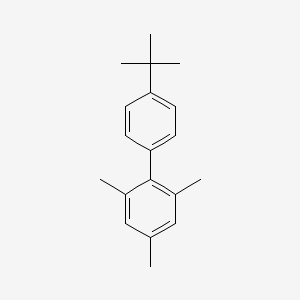
ethanenitrile](/img/structure/B14237737.png)
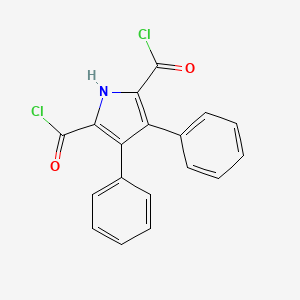
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
